3,3-DIMETHYL-11-(3-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Description
3,3-DIMETHYL-11-(3-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a compound belonging to the class of benzodiazepine derivatives. Benzodiazepines are well-known for their effects on the central nervous system, particularly for their anxiolytic, sedative, and muscle relaxant properties . This specific compound has been studied for its potential antioxidant and anxiolytic activities .
Properties
Molecular Formula |
C29H27N3O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
9,9-dimethyl-6-(3-nitrophenyl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27N3O4/c1-29(2)17-23-27(25(33)18-29)28(20-11-8-12-21(16-20)32(35)36)31(24-14-7-6-13-22(24)30-23)26(34)15-19-9-4-3-5-10-19/h3-14,16,28,30H,15,17-18H2,1-2H3 |
InChI Key |
SELXHWILDMMDPY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3-DIMETHYL-11-(3-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions typically include the use of a solvent such as dichloromethane and a microwave reactor to facilitate the reaction . The yield of the compound is generally high, and the reaction time is significantly reduced compared to traditional methods .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-DIMETHYL-11-(3-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of benzodiazepine derivatives.
Biology: The compound has shown potential as an antioxidant and anxiolytic agent in biological studies.
Mechanism of Action
The anxiolytic effects of 3,3-DIMETHYL-11-(3-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE are primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to the benzodiazepine binding site on the GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiolytic effects .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and alprazolam. Compared to these compounds, 3,3-DIMETHYL-11-(3-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has shown unique antioxidant properties in addition to its anxiolytic effects . This dual functionality makes it a promising candidate for further research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
